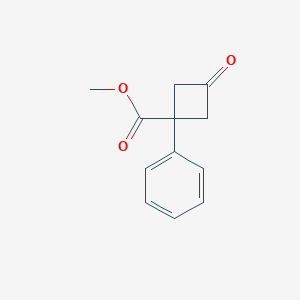

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

Description

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (CAS: 1035897-59-6) is a cyclobutane derivative characterized by a ketone group at the 3-position, a phenyl substituent at the 1-position, and a methyl ester moiety. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol (MFCD27974448) . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules. Its structural features—the strained cyclobutane ring, electron-withdrawing ketone, and aromatic phenyl group—make it a versatile scaffold for chemical modifications.

Properties

IUPAC Name |

methyl 3-oxo-1-phenylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-15-11(14)12(7-10(13)8-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDXIAPHJHTTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035897-59-6 | |

| Record name | methyl 3-oxo-1-phenylcyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester typically involves the reaction of cyclobutanecarboxylic acid derivatives with phenyl-containing reagents under specific conditions. One common method includes the use of acetone, bromine, and malononitrile as starting materials, with ethanol, dimethylformamide (DMF), and water as solvents. Sodium iodide acts as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products: The major products formed from these reactions include various substituted cyclobutanecarboxylic acid derivatives, alcohols, and ketones.

Scientific Research Applications

Organic Synthesis

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives through reactions such as oxidation, reduction, and substitution.

Medicinal Chemistry

The compound is explored for its potential as a precursor in developing pharmaceuticals. It has been noted for its role in synthesizing novel imidazobenzazepine derivatives, which act as dual H1/5-HT2A antagonists for treating sleep disorders . Additionally, it is involved in the synthesis of other therapeutic agents targeting various diseases, including cancer .

Research indicates that this compound may exhibit biological activities due to its interactions with biomolecules. The keto group enhances binding to molecular targets such as enzymes and receptors, potentially influencing metabolic pathways .

Case Studies

Case Study 1: Synthesis of Bicyclic Compounds

A study highlighted the use of this compound in synthesizing functionalized bicyclo[3.1.1]heptanes. This approach showcases the compound's utility in creating enantiopure products through specific reaction conditions .

Case Study 2: Antioxidant Properties

Another investigation focused on derivatives of this compound to evaluate their antioxidant properties. The results indicated promising biological activity that warrants further exploration for therapeutic applications .

Mechanism of Action

The mechanism by which 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The keto group plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound’s structure allows it to participate in various pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Methyl 3-oxocyclobutanecarboxylate (CAS: Not specified)

- Structure : Lacks the phenyl group at the 1-position, retaining only the 3-oxo and methyl ester groups.

- However, the absence of the phenyl group diminishes aromatic interactions critical for binding in drug design .

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS: 1408075-88-6)

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 1340349-50-9)

- Structure : Replaces the methyl ester with a carboxylic acid and introduces a methoxy group on the phenyl ring.

- Properties : The carboxylic acid group enhances polarity, improving aqueous solubility but reducing cell membrane permeability. The methoxy group may modulate electronic effects, influencing reactivity in electrophilic substitutions .

Ester Variants

Ethyl 3-oxocyclobutanecarboxylate (CAS: Not specified)

- Structure : Ethyl ester instead of methyl.

- However, ethyl esters are generally less reactive toward hydrolysis than methyl esters .

(S)-3-Oxo-cyclopentanecarboxylic acid methyl ester (CAS: 132076-32-5)

- Structure : Cyclopentane ring instead of cyclobutane, with a stereocenter at the 1-position.

- Properties : The larger ring reduces ring strain, altering conformational flexibility. The stereochemistry (S-configuration) is critical for enantioselective synthesis in chiral drug intermediates .

Functional Group Modifications

Methyl 3-methylenecyclobutane-1-carboxylate (CAS: 15963-40-3)

3-Oxo-1-phenylcyclobutane-1-carboxylic acid (CAS: 766513-36-4)

- Structure : Carboxylic acid instead of methyl ester.

- Properties : The free carboxylic acid enables salt formation or conjugation with amines, expanding utility in peptide mimetics. However, it is less volatile and more hygroscopic than the ester form .

Comparative Data Table

Research Findings and Reactivity Insights

- Synthetic Utility : The phenyl group in this compound enhances stability via conjugation, whereas its absence in analogs like Methyl 3-oxocyclobutanecarboxylate increases susceptibility to ring-opening reactions .

- Biological Relevance : Ester derivatives (methyl/ethyl) are preferred prodrug forms due to improved bioavailability, while carboxylic acid variants (e.g., 3-Oxo-1-phenylcyclobutane-1-carboxylic acid) are utilized in direct enzyme inhibition studies .

- Thermodynamic Stability : Cyclobutane derivatives exhibit higher ring strain than cyclopentane analogs, influencing their reactivity in [2+2] cycloadditions and photochemical reactions .

Biological Activity

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (C12H12O3) is an organic compound recognized for its unique structural features, including a cyclobutane ring, a phenyl group, and a keto group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A cyclobutane ring , which contributes to its reactivity.

- A phenyl group that enhances its interaction with biological targets.

- A keto group that plays a crucial role in its biochemical activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The keto group facilitates binding to these targets, influencing biochemical pathways and cellular processes.

Key Mechanisms:

- Enzyme Inhibition/Activation: The compound can act as an inhibitor or activator depending on structural modifications, impacting metabolic pathways.

- Binding Affinity: The presence of the phenyl group enhances binding affinity towards target proteins, which is critical for its biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anticancer Properties: Investigations are underway to evaluate its efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses through its action on specific signaling pathways.

Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating strong antimicrobial potential.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Study 2: Anticancer Potential

In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound reduced cell viability in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

Q & A

Q. Table 1: Key Synthetic Steps

| Step | Reaction Type | Catalyst/Reagents | Reference |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | AlCl₃, maleic anhydride | |

| 2 | Michael addition | Thioglycolic acid | |

| 3 | Cyclization | BF₃·Et₂O |

Basic: How is the purity and structural integrity of this compound validated in research settings?

Methodological Answer:

- HPLC : Purity ≥99% is achievable, as demonstrated for similar cyclobutane derivatives (e.g., 99.78% purity via HPLC) .

- ¹H NMR : Confirms structural integrity by matching proton environments (e.g., phenyl, ester, and ketone groups) .

- Single-crystal X-ray diffraction : Resolves conformational details using software like WinGX for crystallographic analysis .

Table 2: Analytical Data from

| Parameter | Value | Technique |

|---|---|---|

| Purity | 99.78% | HPLC |

| Structural confirmation | Matches expected peaks | ¹H NMR |

Advanced: How can enantiomeric mixtures formed during synthesis be resolved?

Methodological Answer:

While enantiomeric separation is not directly addressed in the evidence, methodological insights include:

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate R/S enantiomers, as seen in related β-ketoester systems .

- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

Advanced: What computational or experimental approaches are optimal for studying conformational dynamics?

Methodological Answer:

- X-ray crystallography : Resolves spatial arrangements, as demonstrated for spirocyclic esters (R-factor = 0.046; data-to-parameter ratio = 19.8) .

- DFT calculations : Predict steric and electronic effects of substituents (e.g., phenyl and ketone groups) on cyclobutane ring strain .

Basic: What are the recommended storage conditions and stability considerations?

Methodological Answer:

Q. Table 3: Stability Data

| Form | Storage Temperature | Stability Duration | Reference |

|---|---|---|---|

| Solid | 25°C | ≥5 years | |

| Oil | -20°C | ≥4 years |

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: How can gas chromatography (GC) optimize the analysis of ester derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.